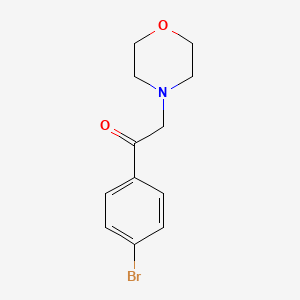

1-(4-Bromophenyl)-2-morpholinoethanone

Vue d'ensemble

Description

1-(4-Bromophenyl)-2-morpholinoethanone is a useful research compound. Its molecular formula is C12H14BrNO2 and its molecular weight is 284.15 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthesis and Intermediate Use

- 1-(4-Bromophenyl)-2-morpholinoethanone is used in the synthesis of a variety of compounds, showcasing its versatility as an intermediate. For instance, it is a key intermediate in the synthesis of anticoagulant rivaroxaban, highlighting its importance in pharmaceutical synthesis (Luo et al., 2011). Additionally, it plays a role in the synthesis of compounds like substituted (E)-1-(3-bromo-4-morpholinophenyl)-3-phenylprop-2-en-1-one, demonstrating its utility in organic chemistry (Balaji et al., 2017).

Complexation and Structural Studies

- The compound is involved in complexation studies, where its derivatives interact with elements like palladium and mercury. This is crucial for understanding molecular structures and designing new materials (Singh et al., 2000).

Protective Group in Synthesis

- It serves as a safety-catch nitrogen protecting group in chemical synthesis. This application is vital in the multi-step synthesis of complex molecules, where protecting groups are essential for achieving selectivity and functional group integrity (Surprenant & Lubell, 2006).

Catalyst in Synthesis

- The compound is used in catalysis, for instance, in the synthesis of various tertiary amino alcohols. Such catalytic applications are critical for developing efficient and sustainable chemical processes (Isakhanyan et al., 2008).

Safety and Hazards

Mécanisme D'action

Target of Action

Similar compounds have shown potent antileishmanial and antimalarial activities . These activities suggest that the compound may target enzymes or proteins essential to the life cycle of these parasites.

Mode of Action

A molecular simulation study justified the potent in vitro antipromastigote activity of a similar compound, which has a desirable fitting pattern in the lmptr1 pocket (active site) characterized by lower binding free energy . This suggests that 1-(4-Bromophenyl)-2-morpholinoethanone might interact with its targets in a similar manner, leading to changes in the target’s function.

Biochemical Pathways

Given its potential antileishmanial and antimalarial activities, it may interfere with the biochemical pathways essential for the survival and proliferation of leishmania and plasmodium parasites .

Pharmacokinetics

Similar compounds have shown good lipophilicity and water solubility , which are crucial for bioavailability

Result of Action

Similar compounds have shown potent antileishmanial and antimalarial activities, suggesting that this compound may also exhibit these effects .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of similar compounds .

Analyse Biochimique

Biochemical Properties

It is known that bromophenyl compounds can participate in various biochemical reactions . The bromine atom in the para position of the phenyl group can potentially interact with enzymes, proteins, and other biomolecules, influencing their function and activity

Cellular Effects

Similar bromophenyl compounds have been shown to exhibit biological activities, including antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities . These effects could potentially influence cell function, signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Bromophenyl compounds are known to participate in various chemical reactions, such as Suzuki–Miyaura coupling , which involves the formation of a σ bond between the bromophenyl compound and a palladium complex . This could potentially influence its interactions with biomolecules at the molecular level.

Metabolic Pathways

Bromophenyl compounds can potentially interact with various enzymes or cofactors, influencing metabolic flux or metabolite levels .

Propriétés

IUPAC Name |

1-(4-bromophenyl)-2-morpholin-4-ylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14BrNO2/c13-11-3-1-10(2-4-11)12(15)9-14-5-7-16-8-6-14/h1-4H,5-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQLYWWGGZRDCIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC(=O)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70328506 | |

| Record name | 1-(4-Bromophenyl)-2-morpholinoethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70328506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20099-96-1 | |

| Record name | 1-(4-Bromophenyl)-2-(4-morpholinyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20099-96-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Bromophenyl)-2-morpholinoethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70328506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

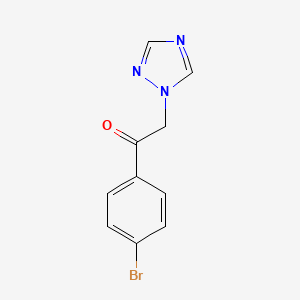

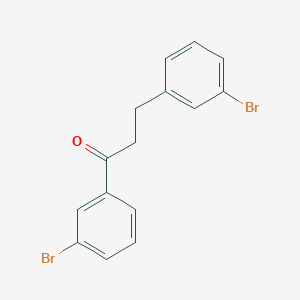

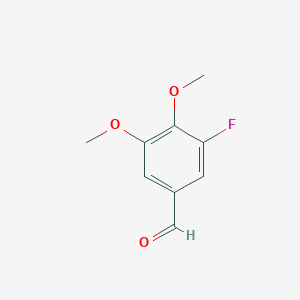

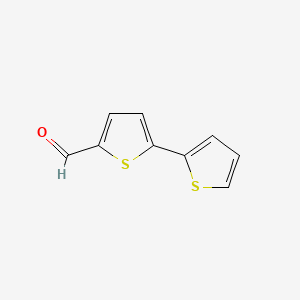

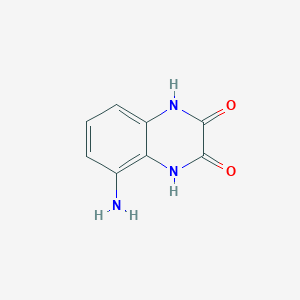

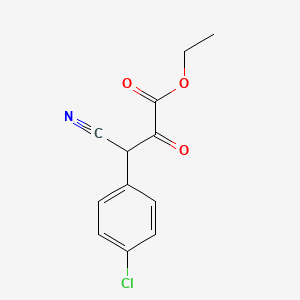

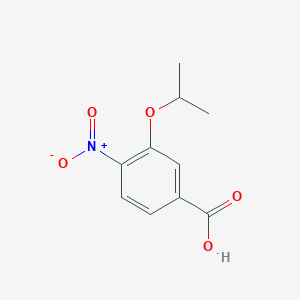

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(4-methoxyphenyl)sulfonyl]-N-phenylglycine](/img/structure/B1330766.png)